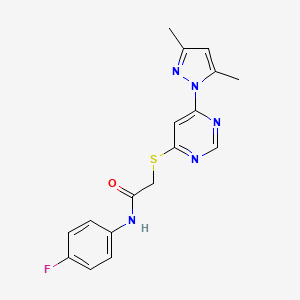

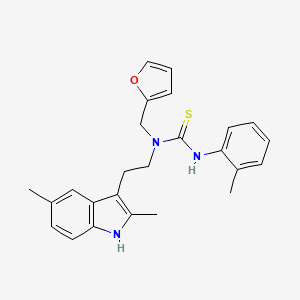

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide, also known as JNJ-26481585, is a small molecule inhibitor of the histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Aplicaciones Científicas De Investigación

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study demonstrates the use of iron catalysis for the amide-directed fluorination of C-H bonds, showing broad substrate scope and functional group tolerance. The process suggests potential for developing novel fluorination strategies in organic synthesis and material science, leveraging the unique properties of fluoroamides for diverse applications (Groendyke, AbuSalim, & Cook, 2016).

Antimicrobial Activity of Fluorobenzamides

Fluorobenzamides, bearing a fluorine atom and incorporating thiazole and thiazolidine structures, have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents, emphasizing the role of the fluorine atom in enhancing activity (Desai, Rajpara, & Joshi, 2013).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). Such compounds offer insights into the molecular pathways of cancers and present a method for diagnosing and monitoring the progression of solid tumors, underscoring the utility of fluorobenzamides in medical imaging (Tu et al., 2007).

Synthesis and Material Science

The synthesis of novel aromatic polyimides from diamines and dianhydrides, including compounds related to benzamides, has been explored. These polyimides exhibit high solubility and thermal stability, indicating their potential for use in high-performance materials, electronics, and aerospace applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Chemical Synthesis and Drug Development

Research into the synthesis of androgen receptor antagonists like MDV3100 involves intermediates such as fluorobenzamide derivatives, showcasing the role of these compounds in developing therapeutic agents against prostate cancer and other hormone-related disorders (Zhi-yu, 2012).

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNSCJBFRHSUCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=CC=C(C=C1)F)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)

![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)